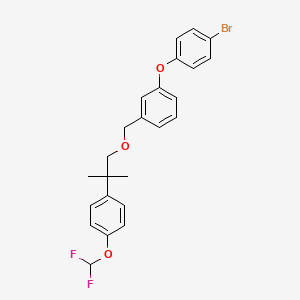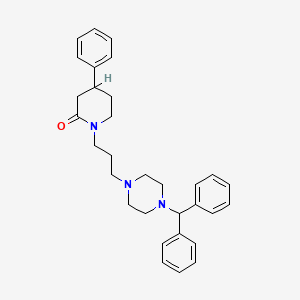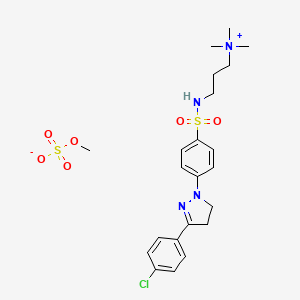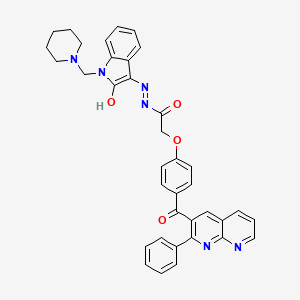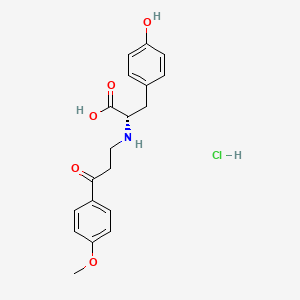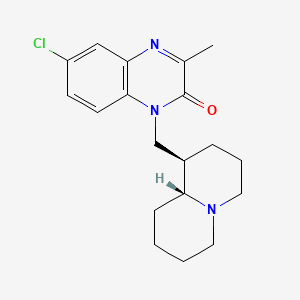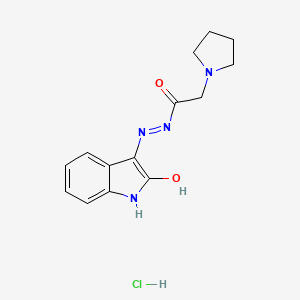
1-Pyrrolidineacetic acid, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-吡咯烷乙酸,(2-氧代-3-吲哚亚基)酰肼,盐酸盐,(Z)- 是一种结构独特的复杂有机化合物,其结合了吡咯烷环和吲哚亚基。由于其潜在的生物活性以及在各个领域的应用,该化合物在药物化学领域引起了极大的兴趣。
准备方法
合成路线和反应条件
1-吡咯烷乙酸,(2-氧代-3-吲哚亚基)酰肼,盐酸盐,(Z)- 的合成通常涉及在酸性条件下,1-吡咯烷乙酸与(2-氧代-3-吲哚亚基)酰肼缩合形成盐酸盐。 该反应在乙醇或甲醇等溶剂中进行,产物通过重结晶纯化 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并优化反应条件以最大限度地提高产率和纯度。连续流动合成和自动化反应器等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
1-吡咯烷乙酸,(2-氧代-3-吲哚亚基)酰肼,盐酸盐,(Z)- 会发生多种化学反应,包括:
氧化: 该化合物可被氧化形成相应的氧代衍生物。
还原: 还原反应可产生肼衍生物。
取代: 亲核取代反应可在分子中引入不同的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。
取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂。
主要形成的产物
从这些反应中形成的主要产物包括各种取代的吡咯烷和吲哚亚基衍生物,这些衍生物可以表现出不同的生物活性和性质。
科学研究应用
1-吡咯烷乙酸,(2-氧代-3-吲哚亚基)酰肼,盐酸盐,(Z)- 具有广泛的科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为具有抗菌和抗病毒特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗效果,包括抗癌和抗炎活性。
工业: 用于开发新材料和化学工艺
作用机制
1-吡咯烷乙酸,(2-氧代-3-吲哚亚基)酰肼,盐酸盐,(Z)- 的作用机制涉及其与特定分子靶标和途径的相互作用。已知吲哚亚基与各种受体和酶结合,调节其活性。 这种相互作用可导致抑制某些生物过程,例如癌细胞中的细胞增殖或病毒的复制 .
相似化合物的比较
类似化合物
1-苯基-2-氧代-3-吡咯烷羧酸: 另一种具有不同生物活性的吡咯烷衍生物。
苯并[4,5]咪唑[1,2-a]吡啶: 一种具有类似吲哚结构但具有不同药理特性的化合物。
(4-氧代-3-苯基-1,3-噻唑烷-2-亚基)乙腈: 一种具有可比化学反应性的噻唑烷衍生物.
独特性
1-吡咯烷乙酸,(2-氧代-3-吲哚亚基)酰肼,盐酸盐,(Z)- 的独特性在于它结合了吡咯烷环和吲哚亚基,赋予其独特的生物活性和化学反应性。这种独特性使其成为各个科学领域研究和开发的宝贵化合物。
属性
CAS 编号 |
86873-13-4 |
|---|---|
分子式 |
C14H17ClN4O2 |
分子量 |
308.76 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-pyrrolidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H16N4O2.ClH/c19-12(9-18-7-3-4-8-18)16-17-13-10-5-1-2-6-11(10)15-14(13)20;/h1-2,5-6,15,20H,3-4,7-9H2;1H |
InChI 键 |
RNXGFPSEWCAYFR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


